molecular formula C17H23N3O B2802615 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1235654-34-8

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No.: B2802615
CAS No.: 1235654-34-8
M. Wt: 285.391
InChI Key: RQAMQUOOZQZAHC-UHFFFAOYSA-N
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Description

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.

Scientific Research Applications

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide has several scientific research applications:

Future Directions

Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant interest in the development of new drugs based on this moiety . Future research could focus on synthesizing and characterizing “N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide” and evaluating its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide stands out due to its unique cyclohexylmethyl substitution, which can influence its biological activity and pharmacokinetic properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(21)18-11-13-7-9-14(10-8-13)17-19-15-5-3-4-6-16(15)20(17)2/h3-6,13-14H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMQUOOZQZAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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